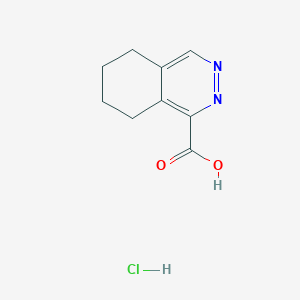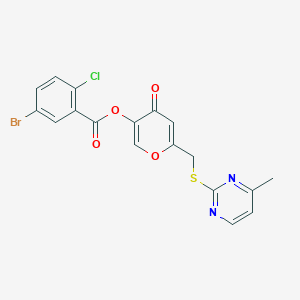
2-(1H-吲唑-3-甲酰胺)-N,N,4-三甲基噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indazole-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes both an indazole and a thiazole ring, makes it a valuable target for research in various scientific fields.
科学研究应用
2-(1H-indazole-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The compound, also known as N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids by interacting with the same receptors in the body, primarily the CB1 and CB2 receptors .
Mode of Action
As a synthetic cannabinoid, this compound likely interacts with the CB1 and CB2 receptors in a similar manner to other cannabinoids . The interaction with these receptors can lead to a variety of physiological effects, including changes in perception, mood, consciousness, cognition, and motor function .
Biochemical Pathways
Based on its classification as a synthetic cannabinoid, it is likely that it affects the endocannabinoid system . This system plays a role in a variety of physiological processes, including pain sensation, mood, appetite, and memory .
Pharmacokinetics
Synthetic cannabinoids are generally lipophilic, which allows them to cross the blood-brain barrier and interact with central nervous system receptors . They are often metabolized in the liver, and their metabolites can be detected in urine .
Result of Action
Synthetic cannabinoids can have a variety of effects, including psychoactive effects due to their interaction with cb1 receptors in the brain . They can also have peripheral effects due to their interaction with CB2 receptors, which are found in various tissues throughout the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as the user’s metabolism, overall health, and use of other substances can influence the compound’s efficacy and the user’s response to it .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazole-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves the formation of the indazole and thiazole rings followed by their coupling. One common method for synthesizing indazole derivatives is the nitrosation of indoles in a slightly acidic environment . This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes, which can then be further functionalized.
For the thiazole ring, a common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The final coupling step to form the target compound can be achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the nitrosation and cyclization steps, as well as advanced purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
2-(1H-indazole-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases, as well as catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could produce various reduced forms. Substitution reactions can introduce new functional groups into the indazole or thiazole rings.
相似化合物的比较
Similar Compounds
5F-MDMB-PINACA: A synthetic cannabinoid with a similar indazole structure.
4F-MDMB-BINACA: Another synthetic cannabinoid with structural similarities.
Uniqueness
2-(1H-indazole-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is unique due to its combination of an indazole and a thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure is less common among similar compounds, making it a valuable target for research and development.
属性
IUPAC Name |
2-(1H-indazole-3-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-8-12(14(22)20(2)3)23-15(16-8)17-13(21)11-9-6-4-5-7-10(9)18-19-11/h4-7H,1-3H3,(H,18,19)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWWXKFNHWSMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
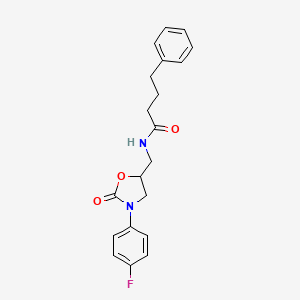
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)
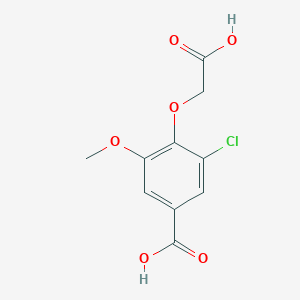
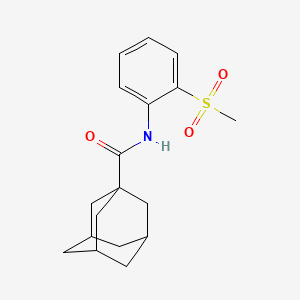
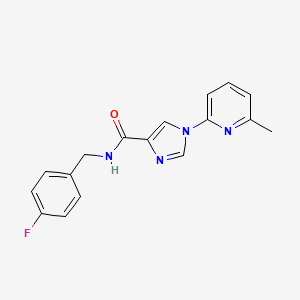
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)
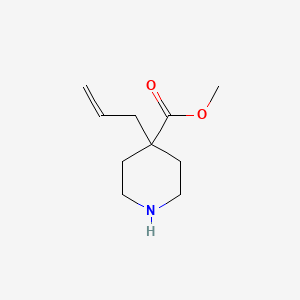


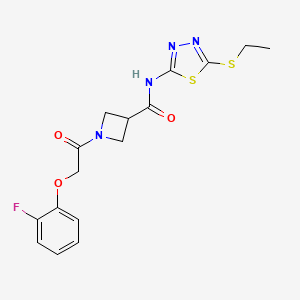
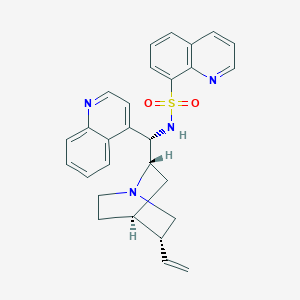
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)
